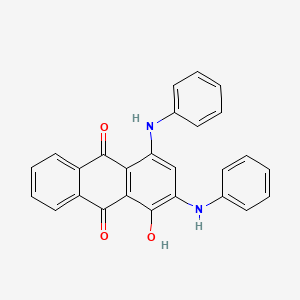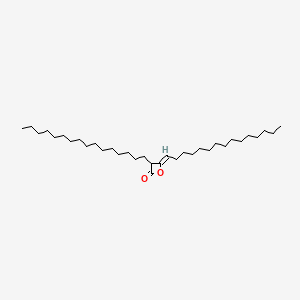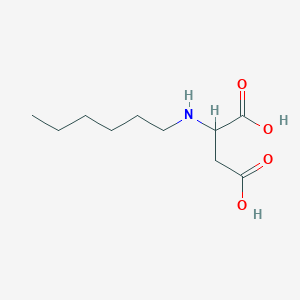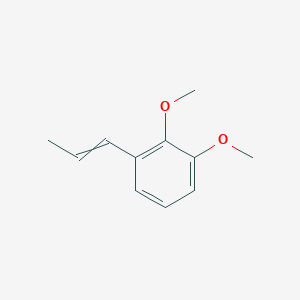
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is a complex organic compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with 2-hydroxypropyl bromide under basic conditions to form the intermediate 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane. This intermediate is then reacted with benzilic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various esters or ethers.
科学的研究の応用
9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(2-Hydroxypropyl)-9-azabicyclo(3.3.1)nonane benzilate involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A related compound used in organic synthesis.
Bicyclo[3.3.1]nonane-2,4,9-trione: Known for its biological activity, including anticancer properties.
Uniqueness
9-(2-Hydroxypropyl)-9-azabicyclo(331)nonane benzilate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
6606-04-8 |
|---|---|
分子式 |
C25H31NO3 |
分子量 |
393.5 g/mol |
IUPAC名 |
1-(9-azabicyclo[3.3.1]nonan-9-yl)propan-2-yl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19(18-26-22-14-8-15-23(26)17-9-16-22)29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3 |
InChIキー |
VXJHNWQRVGWJIG-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2CCCC1CCC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



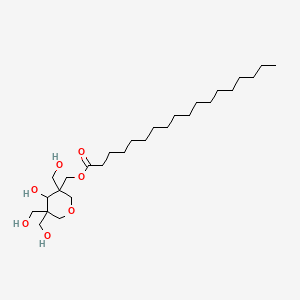

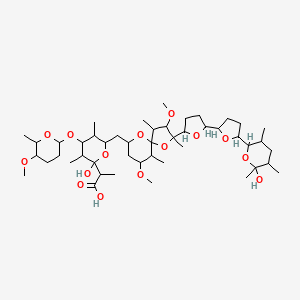


![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
